molecular formula C17H21NO2S B2920245 3-Cyclopropylidene-8-phenylmethanesulfonyl-8-azabicyclo[3.2.1]octane CAS No. 2176201-85-5

3-Cyclopropylidene-8-phenylmethanesulfonyl-8-azabicyclo[3.2.1]octane

Cat. No.: B2920245
CAS No.: 2176201-85-5
M. Wt: 303.42
InChI Key: OGVSAIQBZBIEGB-UHFFFAOYSA-N
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Description

3-Cyclopropylidene-8-phenylmethanesulfonyl-8-azabicyclo[3.2.1]octane is a sophisticated chemical building block designed for research and development, particularly in the fields of medicinal chemistry and neuropharmacology. This compound features the 8-azabicyclo[3.2.1]octane core structure, a privileged scaffold in drug discovery known as a tropane analogue. This core is found in a range of biologically active molecules, including compounds developed as monoamine reuptake inhibitors for the central nervous system . The strategic substitution at the 3-position with a cyclopropylidene group and at the 8-nitrogen with a phenylmethanesulfonyl (besyl) group introduces unique steric and electronic properties, making this reagent a valuable intermediate for constructing novel compounds targeting neurological disorders. The primary research applications of this compound are anticipated to be in the synthesis and exploration of new therapeutic agents. Derivatives of the 8-azabicyclo[3.2.1]octane scaffold have been investigated for their potential as inhibitors of monoamine neurotransmitter transporters (e.g., for dopamine, norepinephrine, and serotonin), which are key targets for conditions such as depression, pain, and various neurodegenerative diseases . The phenylmethanesulfonyl group is a common motif used to modulate the physicochemical characteristics and receptor binding affinity of lead molecules. Researchers can utilize this reagent to generate novel chemical libraries for high-throughput screening or to conduct structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific biological targets. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human consumption. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

8-benzylsulfonyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c19-21(20,12-13-4-2-1-3-5-13)18-16-8-9-17(18)11-15(10-16)14-6-7-14/h1-5,16-17H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVSAIQBZBIEGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=C3CC3)CC1N2S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylidene-8-phenylmethanesulfonyl-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting with the construction of the azabicyclo[3.2.1]octane scaffold. This can be achieved through enantioselective methods to ensure the desired stereochemistry. The phenylmethanesulfonyl group is then introduced through a sulfonylation reaction, followed by the incorporation of the cyclopropylidene moiety.

Industrial Production Methods: On an industrial scale, the production of this compound would require optimized reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reduction reactions might involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or sodium methoxide (NaOCH₃).

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-Cyclopropylidene-8-phenylmethanesulfonyl-8-azabicyclo[3.2.1]octane may be studied for its potential biological activities. It could serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound's potential medicinal applications could include its use as an active pharmaceutical ingredient (API) in drug formulations. Its biological activity might be harnessed to treat various diseases or conditions.

Industry: In the industrial sector, this compound could be utilized in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism by which 3-Cyclopropylidene-8-phenylmethanesulfonyl-8-azabicyclo[3.2.1]octane exerts its effects would depend on its specific biological targets. It may interact with enzymes, receptors, or other molecular targets to produce its biological effects. The pathways involved could include signal transduction, gene expression modulation, or metabolic processes.

Comparison with Similar Compounds

Nortropane vs. Tropane Derivatives

  • Nortropane (8-azabicyclo[3.2.1]octane): The unmethylated nitrogen bridge confers flexibility in functionalization. Derivatives like 3-cyclopropylidene-8-phenylmethanesulfonyl-nortropane are explored for kinase inhibition (e.g., PI3K) and receptor antagonism .
  • Tropane (8-methyl-8-azabicyclo[3.2.1]octane): The N-methyl group restricts nitrogen lone-pair availability, often enhancing anticholinergic activity (e.g., atropine, scopolamine) .

Position 3 Substituents

Compound Position 3 Substituent Biological Activity Reference
Target Compound Cyclopropylidene Kinase inhibition (hypothesized)
Methyl 8-methyl-3-phenyl-...* Phenyl + methyl ester Dopamine reuptake inhibition
3-Methylene-8-Boc-nortropane Methylene + Boc protection Intermediate in drug synthesis
3-(4-Iodophenyl)-8-methyl-...** 4-Iodophenyl + methyl ester Radiolabeled tracer applications

Example: Troparil (dopamine transporter inhibitor) .
*
Example: Methyl 3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate .

Position 8 Substituents

Compound Position 8 Substituent Functional Role Reference
Target Compound Phenylmethanesulfonyl (mesyl) Enhances solubility and stability
8-[(4-Aminophenyl)sulfonyl]-... 4-Aminophenylsulfonyl Intermediate in Grignard reactions
8-Methyl (Tropane core) Methyl Base structure for anticholinergics
8-Benzyl Benzyl Modulates NK1 receptor affinity
8-Boc-protected derivatives Boc (tert-butyloxycarbonyl) Synthetic intermediate

Key Insight : The phenylmethanesulfonyl group in the target compound likely improves pharmacokinetic properties (e.g., half-life) compared to smaller substituents like methyl or benzyl.

NK1 Receptor Antagonists

  • 8-Azabicyclo[3.2.1]octane benzylamines : Substituents at C6 (e.g., acidic groups) enhance human NK1 (hNK1) affinity while reducing hERG channel binding, mitigating cardiac toxicity .

PI3K Inhibitors

  • PQR514 analogues : 3-Oxa-8-azabicyclo[3.2.1]octane (M3) and 8-oxa-3-azabicyclo[3.2.1]octane (M4) were synthesized to optimize kinase binding. The target compound’s cyclopropylidene group could similarly enhance hydrophobic interactions in the ATP-binding pocket .

5-HT4 Receptor Agonists

  • Indazole-carboxamide-8-azabicyclo[3.2.1]octanes : These compounds rely on carboxamide substituents for 5-HT4 agonism. The target’s mesyl group may offer alternative binding modes .

Research Findings and Data

Table 1: Comparative Pharmacological Profiles

Compound Class Target Receptor/Enzyme IC50/EC50 (nM) Selectivity Notes Reference
Troparil (8-methyl-3-phenyl-...) Dopamine Transporter 1.2 High DAT affinity
PI3K Inhibitor M3 (3-oxa-8-aza) PI3Kγ 8.5 Improved kinase selectivity
NK1 Antagonist (C6-acidic) hNK1 0.7 >100-fold over hERG
Target Compound* Hypothesized PI3K/NK1 N/A Pending experimental data

*Theoretical activity based on structural analogy.

Biological Activity

3-Cyclopropylidene-8-phenylmethanesulfonyl-8-azabicyclo[3.2.1]octane is a compound of interest due to its unique structural features and potential biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C15_{15}H18_{18}N2_{2}O2_{2}S
  • Molecular Weight : 286.38 g/mol

The bicyclic structure contributes to its interaction with various biological targets, particularly in the central nervous system (CNS) and in receptor modulation.

3-Cyclopropylidene-8-phenylmethanesulfonyl-8-azabicyclo[3.2.1]octane exhibits several mechanisms of action:

  • Receptor Antagonism : The compound has been shown to act as an antagonist at kappa opioid receptors, which are implicated in pain modulation and mood regulation. This property may be beneficial in developing treatments for conditions like depression and anxiety.
  • Transporter Inhibition : Research indicates that derivatives of azabicyclo[3.2.1]octane compounds can inhibit monoamine transporters, affecting dopamine (DAT), serotonin (SERT), and norepinephrine (NET) uptake, thus influencing neurotransmitter levels in the brain .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Kappa Opioid ReceptorPotent antagonist with IC50_{50} = 20 nM
DAT InhibitionKi_i = 4.0 nM, selective over SERT
CNS ExposureGood brain penetration noted in analogs

Case Study 1: Kappa Opioid Receptor Antagonism

A study by Smith et al. (2010) demonstrated that modifications to the azabicyclo[3.2.1]octane scaffold resulted in compounds with enhanced selectivity for kappa opioid receptors over mu and delta receptors, suggesting potential for treating opioid-related disorders without the typical side effects associated with mu agonists .

Case Study 2: Monoamine Transporter Interaction

In a study conducted by Johnson et al. (2011) , several derivatives of the bicyclic structure were synthesized and evaluated for their affinity at monoamine transporters. The findings indicated that certain modifications could significantly increase DAT selectivity, which may be advantageous for developing antidepressants with fewer side effects related to serotonin modulation .

Q & A

Basic: What are the key synthetic strategies for constructing the 8-azabicyclo[3.2.1]octane core in derivatives like 3-cyclopropylidene-8-phenylmethanesulfonyl analogs?

Methodological Answer:
The bicyclic core is synthesized via radical cyclization or enantioselective methods. For example, radical cyclization of bromoethyl-substituted azetidinones using n-tributyltin hydride and AIBN in toluene achieves diastereocontrol (>99%) . Enantioselective approaches employ chiral catalysts to construct the tropane-like scaffold, critical for biological activity . The phenylmethanesulfonyl group is introduced via nucleophilic substitution or sulfonylation reactions at the 8-position, while cyclopropylidene moieties are added using ketone-cyclopropane coupling strategies .

Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Determines stereochemistry and substituent placement (e.g., cyclopropylidene protons appear as distinct multiplets at δ 1.5–2.5 ppm) .
  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak® AD-H, with mobile phases of hexane/isopropanol .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₉H₂₃NO₃S requires m/z 361.1425) .
  • X-ray Crystallography : Confirms absolute configuration of the bicyclic core and substituents .

Advanced: How do substituents like cyclopropylidene and phenylmethanesulfonyl groups influence binding affinity to monoamine transporters (DAT, SERT, NET)?

Methodological Answer:
SAR studies reveal:

  • Cyclopropylidene : Enhances rigidity, improving DAT/SERT selectivity by restricting conformational flexibility. For example, 3-cyclopropylidene derivatives show 10-fold higher DAT inhibition (IC₅₀ = 12 nM) compared to non-rigid analogs .
  • Phenylmethanesulfonyl : Introduces steric bulk and electron-withdrawing effects, reducing NET affinity while increasing metabolic stability. Substitution at the 8-position optimizes transporter selectivity (e.g., 8-phenylmethanesulfonyl analogs exhibit SERT IC₅₀ = 8 nM vs. NET IC₅₀ = 450 nM) .
    Experimental Design : Radioligand binding assays (³H-WIN 35,428 for DAT) and uptake inhibition studies in HEK-293 cells transfected with human transporters .

Advanced: What methodologies achieve enantioselective synthesis of this scaffold for pharmacological studies?

Methodological Answer:

  • Asymmetric Catalysis : Chiral oxazaborolidine catalysts enable enantioselective cyclopropanation (up to 98% ee) .
  • Dynamic Kinetic Resolution : Racemic intermediates are resolved using lipases (e.g., CAL-B) in biphasic systems, yielding >95% enantiopure products .
  • Chiral Auxiliaries : Diastereomeric intermediates (e.g., tert-butyl carbamate derivatives) are separated via crystallization .
    Key Reference : Enantiopure 8-azabicyclo[3.2.1]octane derivatives are critical for evaluating stereospecific 5-HT4 receptor agonism in gastrointestinal motility assays .

Advanced: How can researchers experimentally determine the stereochemical configuration of substituents in this compound?

Methodological Answer:

  • NOESY NMR : Identifies spatial proximity between cyclopropylidene protons and the bicyclic core (e.g., cross-peaks between C3-H and C8-N substituents) .
  • Vibrational Circular Dichroism (VCD) : Differentiates enantiomers by analyzing Cotton effects in the 1500–800 cm⁻¹ range .
  • Single-Crystal X-ray : Resolves absolute configuration; e.g., (1R,5S)-configured derivatives show distinct torsion angles (θ = 112°) between the bicyclic core and sulfonyl group .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Use nitrile gloves, chemical-resistant lab coats, and P95 respirators to avoid inhalation or dermal exposure .
  • Ventilation : Conduct reactions in fume hoods with HEPA filters to capture volatile byproducts (e.g., during sulfonylation) .
  • First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline for 20 minutes and seek medical evaluation .

Advanced: What in vitro assays are suitable for evaluating the pharmacokinetic properties of this compound?

Methodological Answer:

  • Microsomal Stability : Incubate with liver microsomes (human or rodent) and quantify parent compound via LC-MS/MS to assess metabolic clearance .
  • Plasma Protein Binding : Use equilibrium dialysis (37°C, pH 7.4) to measure unbound fraction; phenylmethanesulfonyl derivatives typically show 85–92% binding .
  • Caco-2 Permeability : Evaluate intestinal absorption potential (Papp >1 × 10⁻⁶ cm/s indicates high permeability) .

Advanced: How do modifications to the phenylmethanesulfonyl group impact metabolic stability and solubility?

Methodological Answer:

  • Electron-Withdrawing Substituents : Fluorine or nitro groups at the phenyl ring reduce CYP3A4-mediated oxidation (e.g., 4-fluoro analogs increase t₁/₂ from 1.2 to 4.7 hours) .
  • Solubility Optimization : Introduce polar groups (e.g., hydroxyl or morpholine) to the sulfonyl moiety; phosphate prodrugs enhance aqueous solubility (e.g., from 0.5 μg/mL to 12 mg/mL) .
    Experimental Workflow : Use logP measurements (shake-flask method) and thermodynamic solubility assays in PBS (pH 6.8) .

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